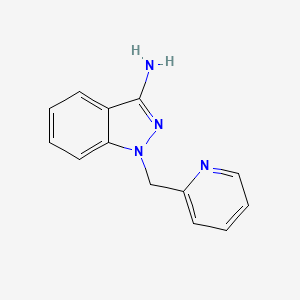
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
Descripción general
Descripción
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid, also known as (2S)-2-propane-1-sulfonylpiperidine-2-carboxylic acid, is an organic compound with a molecular formula of C7H14NO4S. It is a white crystalline solid that is soluble in water and has a melting point of 206-208°C. (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
1. Catalytic Applications
(2S)-1-(Propane-2-sulfonyl)piperidine-2-carboxylic acid and related compounds have been explored for their potential as catalysts. For instance, a study highlighted the use of 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and green catalyst for the formylation of alcohols and amines, showcasing the potential utility of similar compounds in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).
2. Metal-Organic Frameworks (MOFs)
Another field of application is in the construction of Metal-Organic Frameworks (MOFs). Studies have demonstrated the synthesis of MOFs using novel sulfonate–carboxylate ligands, which are structurally related to (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid. These MOFs possess intriguing structural topologies and photoluminescent properties, which are significant for various applications, including sensing, gas storage, and catalysis (Liu et al., 2013).
3. Anticancer Research
Compounds structurally related to (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid have been synthesized and evaluated for their anticancer properties. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents have been reported. Such studies contribute to the development of new therapeutic agents (Rehman et al., 2018).
4. Lewis Basic Catalysts
Additionally, derivatives of piperazine-2-carboxylic acid, which are structurally similar to (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The sulfonyl group on these compounds plays a critical role in achieving high enantioselectivity, which is valuable in asymmetric synthesis (Wang et al., 2006).
Propiedades
IUPAC Name |
(2S)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSDVSTTIENMF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467542.png)

![4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine](/img/structure/B1467545.png)
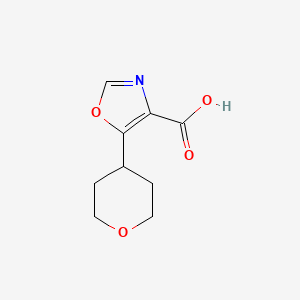
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1467548.png)
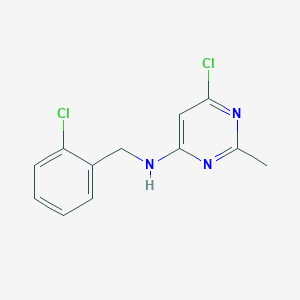

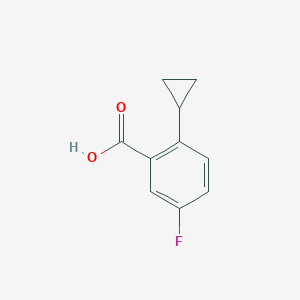
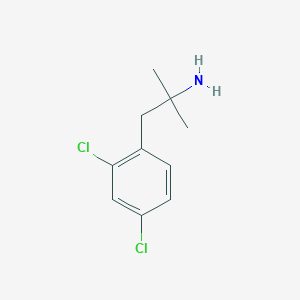
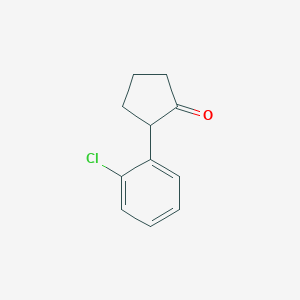
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B1467558.png)
![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467560.png)
